5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
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Overview
Description
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the indole.
Attachment of the Trimethylsilyl-Ethoxymethyl Group: This step involves the protection of the hydroxyl group using trimethylsilyl chloride and ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced indole derivatives
Substitution: Alkylated or acylated indole derivatives
Scientific Research Applications
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group and the trimethylsilyl-ethoxymethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Lacks the trimethylsilyl-ethoxymethyl group, making it less sterically hindered.
1-(2-(Trimethylsilyl)ethoxymethyl)-1H-indole: Lacks the benzyloxy group, affecting its electronic properties.
Uniqueness
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is unique due to the presence of both the benzyloxy and trimethylsilyl-ethoxymethyl groups. These groups confer distinct steric and electronic properties, making the compound versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C21H27NO2Si |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
trimethyl-[2-[(5-phenylmethoxyindol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C21H27NO2Si/c1-25(2,3)14-13-23-17-22-12-11-19-15-20(9-10-21(19)22)24-16-18-7-5-4-6-8-18/h4-12,15H,13-14,16-17H2,1-3H3 |
InChI Key |
KGXDQYOYAWEGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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